molecular formula C9H10BrN B1437488 (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine CAS No. 1228561-27-0

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B1437488
M. Wt: 212.09 g/mol
InChI Key: IEUKCNPRRGOGDG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be discussed.



Synthesis Analysis

This section would detail how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.



Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

Enzymatic Kinetic Resolution and Configuration Studies

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is utilized in the synthesis of biologically active compounds, particularly as an intermediate. Its stereoisomers were studied through enzymatic kinetic resolution, using lipases as biocatalysts, to establish their absolute configurations. This process is crucial in the development of pharmaceuticals and complex organic molecules (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Asymmetric Hydrogenation

Asymmetric hydrogenation of related compounds to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine has been performed using rhodium and iridium catalysts. This process is significant in producing optically active amines, which are valuable in synthesizing enantiomerically pure pharmaceuticals (Maj, Suisse, & Agbossou‐Niedercorn, 2016).

Organic Synthesis and Chemical Reactions

The compound's derivatives are involved in various organic synthesis reactions. For example, the reaction of related bromo- and chloro- compounds with primary amines in boiling benzene produces cyclic quaternary salts and other complex organic structures. Such reactions demonstrate the compound's role in synthesizing diverse organic molecules, including pharmaceuticals and advanced materials (Chapman, Clarke, Ewing, & Saraf, 1968).

Photocatalytic and Photochemical Reactions

In photochemical studies, derivatives of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine undergo various transformations under irradiation. These reactions are critical in understanding the photophysical properties of organic compounds and their potential applications in photochemical synthesis and material science (Nishio, Asai, & Miyazaki, 2000).

Chemoenzymatic Strategies

Enzymatic strategies have been developed for synthesizing enantioenriched derivatives of the compound, showcasing the importance of biocatalysis in producing chiral intermediates for pharmaceuticals and agrochemicals. These methods emphasize the growing role of green chemistry in industrial applications (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Safety And Hazards

This section would discuss any risks associated with the compound, including toxicity, flammability, and environmental impact. It would also discuss how to handle and store the compound safely.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications, synthesis methods, or properties that have not yet been fully explored.


properties

IUPAC Name

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUKCNPRRGOGDG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272505
Record name (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

CAS RN

1228561-27-0
Record name (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc dust (28.0 g, 428 mmol) was added to a suspension of (E)-5-bromo-2,3-dihydro-1H-inden-1-one oxime (19.4 g, 86 mmol) in acetic acid (30 mL). The suspension was stirred at rt for 48 h. The reaction was filtered over Kiezelguhr gel. The residue was rinsed with ethyl acetate (2×100 mL). The combined filtrates were concentrated under reduced pressure to obtain a yellow oil. The yellow oil was partitioned between ethyl acetate (200 mL) and 2 N aq. HCl (200 mL). The acidic layer was separated before being basified using aq. 4 N NaOH and a white suspension was formed. Ethyl acetate (200 mL) was added and the milky mixture was filtered over Kiezelguhr gel. The organic phase was separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a clear light yellow oil (10.8 g, 59%). MS (ESI): m/z [M−NH2]+ 198.0
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 g
Type
catalyst
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
Reactant of Route 4
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Citations

For This Compound
2
Citations
C Chuang, S Collibee, L Ashcraft, W Wang… - Journal of Medicinal …, 2021 - ACS Publications
Hypercontractility of the cardiac sarcomere may be essential for the underlying pathological hypertrophy and fibrosis in genetic hypertrophic cardiomyopathies. Aficamten (CK-274) is a …
Number of citations: 75 pubs.acs.org
M Knowe - 2018 - search.proquest.com
Enantioselective Desymmetrization of Carboxylic Acids by Bronsted Base Catalysis; Preparation of Arylglycine Peptides; Progress Toward the Synthesis of (+)-Zwittermicin A …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.